3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Pyridine-3-carbonyl)-8-azabicyclo[321]octane is a compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted at the 3-position with a carbonyl group and an 8-azabicyclo[321]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the 8-Azabicyclo[3.2.1]octane Moiety: This can be achieved through a series of cyclization reactions starting from suitable precursors such as amino alcohols or amino acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine compounds.
Scientific Research Applications
3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system and bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the 8-azabicyclo[3.2.1]octane moiety can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another compound with a pyridine ring, known for its anticancer and antibacterial activities.
Diazabicyclooctane Derivatives: These compounds are known for their β-lactamase inhibition properties.
Uniqueness
3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a pyridine ring with an 8-azabicyclo[3.2.1]octane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Biological Activity
3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This bicyclic compound combines a pyridine ring with an 8-azabicyclo framework, which may influence its interactions with various biological targets. Research into its biological activity indicates promising applications, particularly in the realms of enzyme inhibition and receptor modulation.
Structural Characteristics
The molecular formula of this compound is C11H12N2O. Its structure is characterized by:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Carbonyl Group : A carbon atom double-bonded to an oxygen atom, enhancing its reactivity.
- Azabicyclo Framework : A bicyclic structure that contributes to the compound's rigidity and potential binding interactions.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C11H12N2O |
Pyridine Position | 3-position carbonyl substitution |
Bicyclic Structure | 8-Azabicyclo[3.2.1]octane |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting inflammation and pain responses.
- Receptor Modulation : It may modulate the activity of receptors, influencing neurotransmission and other physiological processes.
Case Studies and Research Findings
-
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
- A study highlighted the potential of azabicyclic compounds, including derivatives similar to this compound, to inhibit NAAA, which plays a role in regulating inflammatory responses by preserving palmitoylethanolamide (PEA) levels .
- The findings indicated that these compounds could have anti-inflammatory effects, suggesting their utility in managing conditions characterized by chronic inflammation.
-
Structure-Activity Relationship (SAR) Studies :
- SAR studies have demonstrated that modifications to the azabicyclo framework can enhance biological activity, leading to the identification of potent inhibitors with low nanomolar IC50 values against NAAA .
- Such studies emphasize the importance of structural modifications in optimizing the therapeutic potential of compounds related to this compound.
Table 2: Biological Activity Data
Compound | Target Enzyme | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | NAAA | 0.042 | Non-covalent inhibition |
Related Azabicyclic Compounds | FAAH | 0.655 | Competitive inhibition |
Applications in Medicinal Chemistry
The unique structural characteristics of this compound render it a valuable scaffold for drug development:
- Therapeutic Agents : Its ability to modulate enzyme activity positions it as a candidate for developing new anti-inflammatory drugs.
- Research Tool : The compound serves as a model for studying enzyme inhibition mechanisms and receptor interactions.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(9-2-1-5-14-8-9)10-6-11-3-4-12(7-10)15-11/h1-2,5,8,10-12,15H,3-4,6-7H2 |
InChI Key |
BSAQRSLMZTWWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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